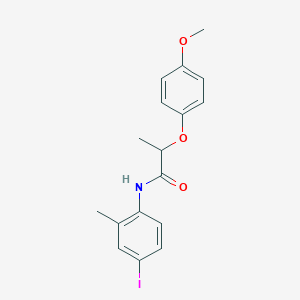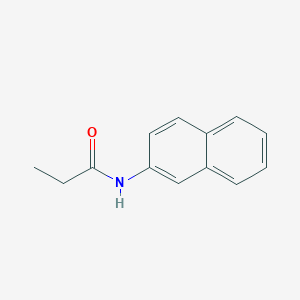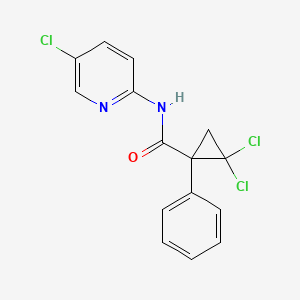
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide, also known as GW6471, is a selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. GW6471 has been widely used in scientific research to investigate the physiological and pathological functions of PPARα.
Mécanisme D'action
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide is a selective antagonist of PPARα. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide binds to the ligand-binding domain of PPARα and prevents the activation of PPARα by its natural ligands, such as fatty acids and eicosanoids. This results in the inhibition of PPARα-mediated gene expression and downstream physiological effects.
Biochemical and physiological effects:
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide inhibits the expression of genes involved in lipid metabolism, such as fatty acid transporters and enzymes involved in fatty acid oxidation. N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide has also been shown to inhibit the expression of genes involved in inflammation, such as cytokines and chemokines. In vivo studies have demonstrated that N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide improves glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its selectivity for PPARα. This allows researchers to specifically investigate the physiological and pathological functions of PPARα without interference from other nuclear receptors. However, one limitation of using N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide is its potential off-target effects. N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to inhibit the expression of genes involved in lipid metabolism and inflammation that are not regulated by PPARα. Therefore, it is important for researchers to carefully design their experiments and interpret their results in the context of potential off-target effects.
Orientations Futures
There are several future directions for the use of N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide in scientific research. One direction is the investigation of the role of PPARα in the development and progression of cardiovascular disease. PPARα has been shown to play a role in regulating lipid metabolism and inflammation in the cardiovascular system. Therefore, N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide may be a useful tool for investigating the potential therapeutic benefits of targeting PPARα in cardiovascular disease. Another direction is the investigation of the role of PPARα in the development and progression of cancer. PPARα has been shown to play a role in regulating cell proliferation and apoptosis in cancer cells. Therefore, N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide may be a useful tool for investigating the potential therapeutic benefits of targeting PPARα in cancer.
Méthodes De Synthèse
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide can be synthesized using a three-step process. The first step involves the reaction of 4-iodo-2-methylphenol with 1-bromo-3-chloropropane to form 4-iodo-2-methylphenyl 3-chloropropyl ether. The second step involves the reaction of 4-iodo-2-methylphenyl 3-chloropropyl ether with 4-methoxyphenol in the presence of potassium carbonate to form 4-iodo-2-methylphenyl 2-(4-methoxyphenoxy)ethyl ether. The final step involves the reaction of 4-iodo-2-methylphenyl 2-(4-methoxyphenoxy)ethyl ether with propanoyl chloride in the presence of triethylamine to form N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide.
Applications De Recherche Scientifique
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been used extensively in scientific research to investigate the physiological and pathological functions of PPARα. PPARα plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been used to study the role of PPARα in these processes and to identify potential therapeutic targets for various diseases, including diabetes, obesity, and cardiovascular disease.
Propriétés
IUPAC Name |
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO3/c1-11-10-13(18)4-9-16(11)19-17(20)12(2)22-15-7-5-14(21-3)6-8-15/h4-10,12H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYNWHKNVNMRAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C(C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodo-2-methylphenyl)-2-(4-methoxyphenoxy)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}-N-ethylhydrazinecarbothioamide](/img/structure/B5126268.png)
![4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one](/img/structure/B5126278.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B5126280.png)

![N-[2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5126293.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(sec-butyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5126300.png)


![N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-ethylhexanohydrazide](/img/structure/B5126324.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(3-quinolinylmethyl)acetamide bis(trifluoroacetate)](/img/structure/B5126334.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5126338.png)
![4-(3-acetylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5126352.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5126368.png)
![N-(4-methylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5126375.png)